3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
Description
The compound 3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is a heterocyclic organic molecule comprising three key structural motifs:
Properties
IUPAC Name |
3-[2-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-14-4-2-3-5-16(14)25-17(21-22-19(25)27)12-15-6-8-23(9-7-15)18(26)13-24-10-11-29-20(24)28/h2-5,15H,6-13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDKEBSTVLGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CN4CCOC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Oxazolidinone : A five-membered ring containing an oxygen and nitrogen atom.
- Triazole : A five-membered ring containing three nitrogen atoms.
- Piperidine : A six-membered ring containing one nitrogen atom.
This structural diversity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
- Formation of the oxazolidinone core.
- Introduction of the piperidine moiety.
- Functionalization with the triazole group.
Studies have shown that optimizing reaction conditions can enhance yield and purity, which is critical for subsequent biological evaluations.
Antimicrobial Activity
Research has demonstrated that compounds containing oxazolidinone and triazole moieties exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds similar to the target molecule have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antitumor Activity
The compound has also been evaluated for antitumor properties. In vitro studies indicated that it may inhibit cell proliferation in various cancer cell lines:
- Case Study : A derivative with similar structural features demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types, including breast and lung cancers .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The oxazolidinone component is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Induction of Apoptosis in Cancer Cells : The triazole moiety may interact with cellular pathways leading to programmed cell death in tumor cells.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s electronic and structural features can be compared to three classes of analogs:
Table 1: Key Structural Features of Analogous Compounds
| Compound Class | Example Drug | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|---|
| Oxazolidinones | Linezolid | Oxazolidin-2-one | Fluorophenyl, acetamide | 337.35 | 0.47 |
| Triazole-containing agents | Voriconazole | 1,2,4-Triazole | Fluoropyrimidine, heptane | 349.31 | 1.81 |
| Piperidine derivatives | Ropinirole | Piperidine | Indole, propionamide | 260.34 | 2.94 |
| Target Compound | — | Oxazolidin-2-one + Triazole + Piperidine | o-Tolyl, ethyl linker | 408.46 | 2.12 |
Key Observations :
- The target compound’s molecular weight (408.46 g/mol) exceeds linezolid and voriconazole, suggesting reduced passive diffusion but enhanced target affinity through multi-motif interactions.
- The predicted LogP (2.12) indicates moderate lipophilicity, balancing solubility and membrane permeability.
Electronic Character:
Per Boudart’s principles, compounds with isoelectronic or isovalent frameworks may exhibit similar reactivity . The triazole and oxazolidinone moieties share electron-rich regions comparable to voriconazole and linezolid, respectively. However, the piperidine-o-tolyl system introduces steric bulk that may limit binding to targets optimized for smaller analogs .
Key Insights :
- The compound’s hybrid structure may confer dual antibacterial and antifungal activity, though with reduced potency compared to specialized agents.
- The piperidine linker could prolong half-life relative to linezolid by reducing renal clearance .
Crystallographic and Conformational Analysis
If crystallized, the compound’s structure would likely exhibit:
- Hydrogen-bonding networks: Between the oxazolidinone carbonyl and triazole NH groups, stabilizing the conformation.
- Piperidine chair conformation : Minimizing steric clash with the o-tolyl group, as refined via SHELXL .
- Anisotropic displacement parameters : Visualized using ORTEP-III to validate thermal motion accuracy .
Comparison with Linezolid: Linezolid’s crystal structure (PDB: 1XPB) shows a planar oxazolidinone ring, whereas the target compound’s triazole-piperidine system may introduce torsional strain, altering binding kinetics .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazolone ring is synthesized via cyclization of a substituted thiosemicarbazide. For example, o-tolyl isothiocyanate reacts with hydrazine hydrate to form a thiosemicarbazide intermediate, which undergoes base-mediated cyclization:
Procedure :
- Step 1 : o-Tolyl isothiocyanate (1.0 eq) is treated with hydrazine hydrate (1.2 eq) in ethanol at 60°C for 4 hours to yield N-(o-tolyl)thiosemicarbazide.
- Step 2 : The thiosemicarbazide is refluxed with aqueous NaOH (10%) for 6 hours, inducing cyclization to 4-(o-tolyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol.
- Step 3 : The thiol group is oxidized to a methylene group using H2O2 in acetic acid, yielding 3-(hydroxymethyl)-4-(o-tolyl)-1,2,4-triazol-5-one.
Key Data :
- Yield: 78–85% (Step 1), 65% (Step 3).
- Characterization: 1H-NMR (DMSO-d6) δ 2.35 (s, 3H, CH3), 4.52 (s, 2H, CH2), 7.25–7.45 (m, 4H, Ar-H).
Preparation of 4-((5-Oxo-4-(o-Tolyl)-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl)Piperidine
Alkylation of Piperidine
The triazolylmethyl group is introduced via nucleophilic substitution:
Procedure :
- Step 1 : 3-(Bromomethyl)-4-(o-tolyl)-1,2,4-triazol-5-one (1.0 eq) is reacted with piperidine (1.2 eq) in anhydrous DCM at 0°C for 12 hours.
- Step 2 : The mixture is washed with brine, dried over MgSO4, and concentrated to afford the piperidine-triazolylmethyl adduct.
Key Data :
- Yield: 70–75%.
- Characterization: ESI-MS m/z 301.2 [M+H]+; 1H-NMR (CDCl3) δ 1.45–1.70 (m, 6H, piperidine-H), 2.40 (s, 3H, CH3), 3.50 (s, 2H, CH2), 7.20–7.40 (m, 4H, Ar-H).
Synthesis of the Oxazolidinone-Ethyl Segment
Cyclization of β-Amino Alcohols
Oxazolidinones are typically synthesized from β-amino alcohols via carbonylative cyclization:
Procedure :
- Step 1 : Ethyl 2-amino-3-hydroxypropanoate (1.0 eq) is treated with triphosgene (0.35 eq) in anhydrous THF at −10°C for 2 hours.
- Step 2 : The reaction is quenched with acetic acid, and the oxazolidinone product is isolated via extraction and crystallization.
Key Data :
Coupling of Oxazolidinone-Ethyl and Piperidine-Triazolylmethyl Segments
Nucleophilic Acyl Substitution
The piperidine nitrogen attacks a bromoethyl ketone intermediate to form the final linkage:
Procedure :
- Step 1 : Oxazolidinone-ethyl bromide (1.0 eq) is reacted with 4-((5-oxo-4-(o-tolyl)-1,2,4-triazol-3-yl)methyl)piperidine (1.1 eq) in DMF at 50°C for 24 hours.
- Step 2 : The product is purified via column chromatography (SiO2, EtOAc/hexane 1:1).
Key Data :
- Yield: 60–65%.
- Characterization: 13C-NMR (CDCl3) δ 170.5 (C=O), 155.2 (C=O oxazolidinone), 142.3 (triazolone C=O).
Mechanistic Insights and Optimization
Role of Dehydrating Agents
The use of MgSO4 in DCM or toluene facilitates hemiaminal intermediate formation during oxazolidine synthesis, as observed in analogous reactions. For the target oxazolidinone, anhydrous conditions are critical to prevent hydrolysis of the carbonyl group.
Temperature-Dependent Regioselectivity
In reactions involving α,β-unsaturated aldehydes (e.g., acrolein), lower temperatures favor hemiacetal formation (e.g., compound 17 in ACS Omega), whereas higher temperatures promote vinyl-oxazolidinone products. This suggests that the oxazolidinone-ethyl segment requires controlled thermal conditions to avoid side reactions.
Challenges and Mitigation Strategies
Steric Hindrance from o-Tolyl Group
The ortho-methyl substituent on the phenyl ring may slow alkylation and cyclization steps. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) enhances reaction rates.
Purification Complexities
Due to the molecule’s high polarity and molecular weight, reversed-phase HPLC (C18 column, MeCN/H2O gradient) is recommended for final purification.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation and functional group transformations. For example:
- Triazole core formation : React thiosemicarbazide derivatives with sodium in anhydrous ethanol under reflux (1–5 hours) .
- Piperidine alkylation : Introduce the piperidinyl-ethyl group via bromoacetophenone coupling (reflux for 5 hours, ~65–72% yield) .
- Oxazolidinone closure : Optimize ring closure using carbamate precursors in polar aprotic solvents (e.g., DMF) .
Critical steps : Use absolute ethanol to avoid side reactions and purify intermediates via recrystallization (ethanol/water, 1:3) to achieve >80% purity .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- IR spectroscopy : Confirm carbonyl stretches (oxazolidinone C=O at ~1750 cm⁻¹; triazole C=O at ~1700 cm⁻¹) .
- NMR analysis :
- 1H-NMR : Piperidine methylene protons appear as triplets (δ 2.5–3.5 ppm), while oxazolidinone protons resonate at δ 4.2–4.5 ppm .
- 13C-NMR : Oxazolidinone carbonyl at δ 155–160 ppm; triazole carbons at δ 145–150 ppm .
- HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when scaling up the synthesis?
Methodological Answer:
- Variable analysis : Test solvent purity (anhydrous vs. technical-grade ethanol), reaction time (4–6 hours), and stoichiometry (1:1.2 molar ratio for alkylation) .
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters. For example, moisture-sensitive steps may require in-line sensors to maintain <50 ppm H₂O .
- Case study : reports 72% yield for triazole derivatives under strict anhydrous conditions, while moisture contamination reduces yields to <60% .
Q. What computational methods are effective in predicting the reactivity of intermediates?
Methodological Answer:
- Quantum chemical calculations : Use Density Functional Theory (DFT) to model transition states for triazole ring closure (activation energy ~25–30 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics to predict optimal conditions .
- ICReDD framework : Combine computational reaction path searches with experimental validation, reducing development time by 40% compared to trial-and-error .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., triazole derivatives show IC₅₀ values of 1–10 µM against Staphylococcus aureus) .
- Assay design :
- Data interpretation : Compare activity to reference compounds (e.g., 4-thiazolidinones with IC₅₀ ~5 µM vs. pyrazoles at ~20 µM) .
Q. What strategies mitigate challenges in purifying this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:2) for high-purity crystals (mp 126–134°C) .
- Chromatography : Employ flash chromatography (silica gel, ethyl acetate/hexane) for polar intermediates .
- Continuous flow systems : Optimize residence time (10–15 minutes) to reduce decomposition during scale-up .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Structural comparison : Identify substituent effects (e.g., o-tolyl vs. 4-ethoxyphenyl groups alter logP by 0.5–1.0 units, impacting membrane permeability) .
- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Meta-analysis : Pool data from and to correlate triazole substitution patterns with activity trends (e.g., electron-withdrawing groups enhance potency) .
Q. What analytical tools resolve stereochemical uncertainties in the oxazolidinone ring?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration (e.g., C3 stereocenter in oxazolidinone) .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (heptane/ethanol, 90:10) .
- VCD spectroscopy : Compare experimental and DFT-simulated spectra to confirm stereochemistry .
Methodological Innovation
Q. How can AI-driven platforms optimize reaction conditions for this compound?
Methodological Answer:
- COMSOL Multiphysics integration : Model heat/mass transfer in reflux systems to predict optimal temperatures (70–80°C) .
- Autonomous laboratories : Implement AI for real-time adjustment of reaction parameters (e.g., pH, stirring rate) using feedback from inline HPLC .
Q. What hybrid computational-experimental approaches accelerate lead optimization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
